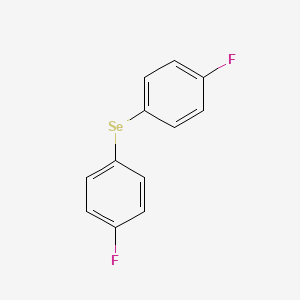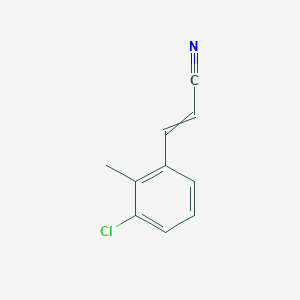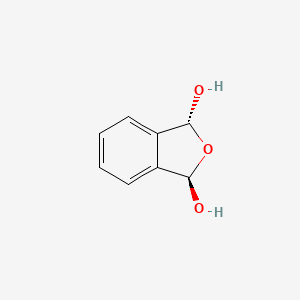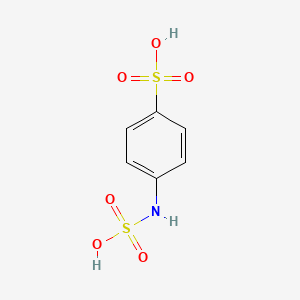![molecular formula C11H17NO B14484269 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol CAS No. 65826-87-1](/img/structure/B14484269.png)
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-amino-5-(propan-2-yl)benzaldehyde with ethylene oxide under basic conditions to form the desired product. Another method involves the reduction of 2-[2-nitro-5-(propan-2-yl)phenyl]ethan-1-ol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The isopropyl group may also contribute to the compound’s hydrophobic interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethan-1-ol: Similar structure but lacks the isopropyl group.
2-[2-Amino-5-(methyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-[2-Amino-5-(ethyl)phenyl]ethan-1-ol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
65826-87-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-amino-5-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-4-11(12)10(7-9)5-6-13/h3-4,7-8,13H,5-6,12H2,1-2H3 |
InChI Key |
QENAIVHONFYTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)


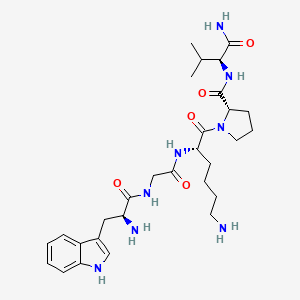
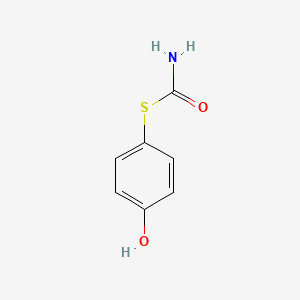
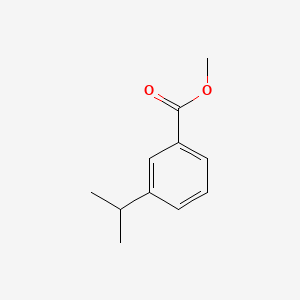
silane](/img/structure/B14484229.png)
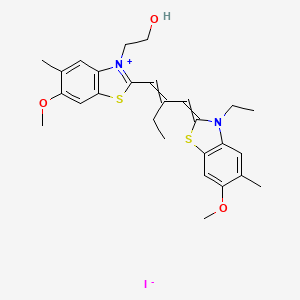

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
